Pyridin-2-ol methanesulfonate
Description
Contextualization of Pyridine (B92270) and Pyridinone Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are foundational scaffolds in the landscape of chemical research and industry. As an isostere of benzene, the pyridine ring is a common structural motif found in a vast array of natural products and synthetic compounds. rsc.org Its presence is crucial in numerous FDA-approved drugs, where it often imparts desirable physicochemical properties and biological activity. rsc.org
The pyridine framework serves as a precursor for a multitude of pharmaceuticals and agrochemicals. rsc.org In medicinal chemistry, pyridine-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net Notable drugs such as Imatinib mesylate (Gleevec), used in cancer therapy, feature a pyridine core, highlighting the scaffold's importance in drug design. rsc.orgresearchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a base makes it a key element for molecular recognition at biological targets. Researchers continuously explore novel synthetic routes, such as multicomponent reactions and transition-metal-catalyzed methods, to access functionally diverse pyridine derivatives for new therapeutic applications. rsc.org
Significance of Methanesulfonate (B1217627) Esters as Versatile Synthetic Intermediates
Methanesulfonate esters, commonly referred to as mesylates, are highly valued intermediates in organic synthesis due to their exceptional reactivity. Derived from the corresponding alcohol and methanesulfonic acid (or its chloride/anhydride), the methanesulfonate group (–OMs) is an excellent leaving group, readily displaced by a wide range of nucleophiles. mdma.ch This reactivity is attributed to the stability of the resulting methanesulfonate anion.
The synthetic utility of mesylates is extensive. They are frequently employed in nucleophilic substitution reactions to introduce functionalities such as halides, azides, and nitriles. mdma.ch In recent decades, their role has expanded significantly with the advent of modern cross-coupling chemistry. Aryl and heteroaryl mesylates have emerged as powerful electrophilic partners in palladium- and nickel-catalyzed reactions, most notably the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org They offer a stable, economical, and more user-friendly alternative to the more reactive triflates (trifluoromethanesulfonates) and nonaflates. nih.gov The development of specialized phosphine (B1218219) ligands has enabled the efficient coupling of these less reactive, yet more practical, sulfonate esters, broadening the scope of accessible molecular architectures. nih.govresearchgate.net
Overview of Academic Research Trajectories for Pyridin-2-ol Methanesulfonate Systems
Academic research on this compound (pyridin-2-yl mesylate) and its substituted analogues focuses primarily on its application as a key building block in the synthesis of complex organic molecules. The compound serves as an efficient electrophile, enabling the introduction of the pyridin-2-yl moiety into various molecular scaffolds, a common objective in medicinal chemistry and materials science.
A principal research trajectory involves the use of pyridin-2-yl mesylate and related structures in transition-metal-catalyzed cross-coupling reactions. As a heteroaryl sulfonate, it is an effective partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds between the pyridine ring and a boronic acid or ester derivative. Catalyst systems based on palladium and nickel have been developed to facilitate these transformations with high efficiency and functional group tolerance. nih.gov These reactions are fundamental for constructing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.
The synthesis of pyridin-2-yl mesylate itself is straightforward, typically involving the reaction of 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534). mdma.ch
Research has demonstrated the utility of pyridyl mesylates as intermediates in the synthesis of pharmaceutically relevant compounds. For example, derivatives like 2-(5-ethylpyridin-2-yl)ethyl methanesulfonate are crucial intermediates in the production of thiazolidinedione-based drugs for diabetes. Furthermore, complex molecular structures incorporating the pyridin-2-yl group attached via a mesylate-displaced linkage have been investigated for various therapeutic targets, including GLP-1R agonists. nih.gov
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl mesylates, a reaction class central to the application of pyridin-2-yl methanesulfonate.
| Aryl Mesylate Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-tert-Butylphenyl mesylate | Phenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 98 | nih.gov |
| 1-Naphthyl mesylate | 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 96 | nih.gov |
| 4-Cyanophenyl mesylate | 2-Methylphenylboronic acid | 2% Pd(OAc)₂, 4% XPhos | K₃PO₄ | Dioxane | 97 | nih.gov |
| Aryl Mesylate | Heteroarylboronic acid | 0.5 mol% Pd-cataCXium Fsulf | K₂CO₃ | Water | >95 | researchgate.net |
These research efforts highlight the role of pyridin-2-yl methanesulfonate not as an end product, but as a versatile and reactive intermediate. Its ability to participate in robust and modular synthetic transformations like cross-coupling ensures its continued relevance in the rapid assembly of diverse and complex chemical libraries for drug discovery and materials science.
Properties
IUPAC Name |
methanesulfonic acid;1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.CH4O3S/c7-5-3-1-2-4-6-5;1-5(2,3)4/h1-4H,(H,6,7);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARBKHBTRHJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=O)NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyridin 2 Ol Methanesulfonate and Analogous Structures
Strategies for Pyridinone/Pyridin-2-ol Scaffold Construction
The formation of the pyridinone or pyridin-2-ol ring system is a foundational step in the synthesis of the target compound. Numerous methods have been developed, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
Ring-Forming Cyclization Reactions
Cyclization reactions represent a classical and widely employed strategy for the construction of the 2-pyridone ring. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the heterocyclic ring from acyclic precursors.
One common approach involves the condensation of α,β-unsaturated ketones with cyanoacetamide derivatives in the presence of a base, which proceeds via a Michael addition followed by intramolecular cyclization. iipseries.org Another notable method is the annulation of in situ generated azadienes from N-propargylamines and active methylene compounds, which provides a facile route to structurally diverse 2-pyridones. organic-chemistry.org Furthermore, the reaction of Blaise intermediates, generated in situ from Reformatsky reagents and nitriles, with propiolates affords 2-pyridone derivatives with good to excellent yields and high regioselectivity. organic-chemistry.org
Transition metal-catalyzed reactions have also emerged as powerful tools for 2-pyridone synthesis. For instance, cobalt(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate provides a direct route to pyridinones, tolerating a diverse range of functional groups. organic-chemistry.org Similarly, intermolecular [2+2+2] cycloaddition reactions between alkynes and isocyanates, catalyzed by Ni(0) complexes, offer an efficient pathway to 2-pyridone derivatives. iipseries.orgrsc.org
Table 1: Examples of Ring-Forming Cyclization Reactions for 2-Pyridone Synthesis
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated ketone, Cyanoacetamide derivative | tert-BuOK, O₂ | Substituted 2-pyridone | iipseries.org |
| N-Propargylamine, Active methylene compound | - | Structurally diversified 2-pyridones | organic-chemistry.org |
| Reformatsky reagent, Nitrile, Propiolate | - | 2-Pyridone derivatives | organic-chemistry.org |
| Benzamide, Acrylamide, Vinylene carbonate | Co(III) catalyst | Pyridinones | organic-chemistry.org |
| Alkyne, Isocyanate | Ni(0) catalyst | 2-Pyridone derivatives | iipseries.org |
Derivatization Approaches from Pre-existing Pyridine (B92270) Nuclei
The synthesis of pyridin-2-ol can also be achieved by modifying an existing pyridine ring. A common method is the hydroxylation of pyridine derivatives. For example, pyridine N-oxides can be converted to 2-hydroxypyridines. This transformation can be achieved by treating the pyridine N-oxide with acetic anhydride (B1165640), which leads to the formation of a 2-acetoxypyridine intermediate, followed by hydrolysis to yield 2-hydroxypyridine (B17775). stackexchange.com This product exists in tautomeric equilibrium with its more stable pyridin-2-one form. nih.gov
Another approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring. For instance, 2-chloropyridine can be hydrolyzed to 2-hydroxypyridine under forcing conditions, such as in the presence of concentrated hydrochloric acid at high temperatures and pressures. google.com More practical methods involve the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves the yield and reaction conditions. google.com The derivatization of pyridine N-oxides can also be used to introduce other functionalities at the 2-position which can then be converted to a hydroxyl group. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, affords 2-substituted pyridines. organic-chemistry.org
Table 2: Derivatization Approaches to Pyridin-2-ol
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pyridine N-oxide | Acetic anhydride, then H₂O | 2-Hydroxypyridine | stackexchange.com |
| 2-Chloropyridine | Concentrated HCl, high T/P | 2-Hydroxypyridine | google.com |
| 2-Chloropyridine | Aqueous KOH, tertiary alcohol | 2-Hydroxypyridine | google.com |
One-Pot and Multi-Component Synthetic Pathways
One-pot and multi-component reactions (MCRs) have gained significant traction in the synthesis of pyridinone scaffolds due to their high efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.
A variety of MCRs have been developed for the synthesis of 2-pyridones. For instance, a four-component reaction of an aromatic aldehyde, malononitrile (B47326), a 1,3-dicarbonyl compound, and an alcohol in the presence of a base can afford highly functionalized pyridines in a highly chemo- and regioselective manner. rsc.org In this reaction, the alcohol serves as both a reactant and the reaction medium. rsc.org Another example is the three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride to yield 3,4,6-triaryl-2(1H)-pyridones. nih.gov The Bohlmann-Rahtz pyridine synthesis has been modified into a one-pot, three-component cyclocondensation process involving a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds without the need for an additional acid catalyst. organic-chemistry.org
Table 3: Examples of One-Pot and Multi-Component Reactions for Pyridinone Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Four-component | Aromatic aldehyde, Malononitrile, 1,3-Dicarbonyl compound, Alcohol | NaOH | Functionalized pyridines | rsc.org |
| Three-component | Aromatic aldehyde, Substituted acetophenone, Phenyl acetamide | NaH | 3,4,6-Triaryl-2(1H)-pyridones | nih.gov |
| Three-component | 1,3-Dicarbonyl compound, Ammonia, Alkynone | - | Polysubstituted pyridines | organic-chemistry.org |
| Four-component | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium (B1175870) acetate (B1210297) | - | 3-Pyridine derivatives | nih.gov |
Consideration of Environmentally Benign Synthesis (Green Chemistry) in Pyridinone Formation
The principles of green chemistry are increasingly being applied to the synthesis of pyridinone scaffolds to minimize the environmental impact of chemical processes. This includes the use of environmentally friendly solvents, catalysts, and energy sources, as well as the development of atom-economical reactions.
Microwave irradiation has been successfully employed as a green technique for the one-pot synthesis of N-alkylated 2-pyridone derivatives, offering a highly selective and rapid method. mdpi.com Solvent- and halide-free conditions have been developed for the synthesis of pyridine-2-yl substituted ureas through the C–H functionalization of pyridine N-oxides, representing an atom-economical approach. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted pyridines, avoiding the need for additives. nih.govrsc.org Furthermore, the use of water as a solvent and the development of catalyst- and solvent-free thermal multicomponent domino reactions are other examples of green approaches to valuable 2-pyridones. innovareacademics.in
Table 4: Green Chemistry Approaches in Pyridinone Synthesis
| Green Aspect | Synthetic Method | Example/Details | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave-assisted synthesis | One-pot condensation for N-substituted 2-pyridones | mdpi.com |
| Atom Economy | Solvent- and halide-free C-H functionalization | Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides | rsc.org |
| Benign Catalyst | Iron-catalyzed cyclization | Synthesis of 2,4,6-trisubstituted symmetrical pyridines | nih.govrsc.org |
| Green Solvents/Conditions | Catalyst- and solvent-free thermal reaction | Multicomponent domino reaction for diverse 2-pyridones | innovareacademics.in |
Regioselective Introduction of the Methanesulfonate (B1217627) Moiety
The final step in the synthesis of pyridin-2-ol methanesulfonate is the introduction of the methanesulfonate (mesylate) group onto the pyridin-2-ol scaffold. This step is crucial and requires careful control of regioselectivity due to the tautomeric nature of pyridin-2-ol, which exists as an equilibrium between the 2-hydroxypyridine and pyridin-2-one forms. nih.gov The presence of two potential nucleophilic centers, the oxygen of the hydroxyl group and the nitrogen of the pyridine ring, can lead to the formation of O-mesylated or N-mesylated products.
Mesylation of Hydroxyl Functionalities in Pyridin-2-ol Precursors
The conversion of a hydroxyl group to a methanesulfonate is a common transformation in organic synthesis, as the mesylate group is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.com The reaction typically involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. masterorganicchemistry.comcommonorganicchemistry.com The role of the base is to neutralize the hydrochloric acid that is formed during the reaction. masterorganicchemistry.com
In the case of pyridin-2-ol, the reaction with methanesulfonyl chloride can potentially occur at either the oxygen or the nitrogen atom. The regioselectivity of the reaction can be influenced by several factors, including the reaction conditions (solvent, temperature, and base) and the specific tautomer present. In non-polar solvents, the 2-hydroxypyridine tautomer is favored, which would promote O-mesylation. Conversely, in polar solvents, the pyridin-2-one tautomer predominates, which could lead to N-mesylation.
While specific literature detailing the regioselective mesylation of unsubstituted pyridin-2-ol is limited, a patent describes the synthesis of dihydrooxazolo[3,2-a]pyridinium methanesulfonate by treating hydroxyethyl pyridones with methanesulfonic anhydride. This suggests that under certain conditions, the reaction can be directed to the oxygen atom of the pyridone precursor. It is believed that the formation of methanesulfonates from alcohols and methanesulfonyl chloride proceeds via a mechanism involving the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org
The reaction of pyridine N-oxides with an excess of methanesulfonyl chloride and triethylamine has been reported to cause deoxygenation to the corresponding pyridine, which indicates a different reaction pathway under these conditions and highlights the importance of the substrate and reagents in determining the outcome. oup.com
Table 5: Reagents and Conditions for Mesylation of Alcohols
| Reagent | Base | Solvent | General Outcome | Reference |
|---|---|---|---|---|
| Methanesulfonyl chloride (MsCl) | Triethylamine or Pyridine | Dichloromethane (B109758) (DCM) | Formation of mesylate; potential for alkyl chloride side product | commonorganicchemistry.com |
| Methanesulfonic anhydride ((MeSO₂)₂O) | Triethylamine or Pyridine | Dichloromethane (DCM) | Formation of mesylate; no alkyl chloride side product | commonorganicchemistry.com |
Role of Activating Reagents (e.g., Methanesulfonyl Chloride) and Organic Bases (e.g., Pyridine)
The synthesis of sulfonate esters, such as this compound, from alcohols or their tautomeric equivalents like pyridin-2-ol, hinges on the activation of the hydroxyl group to transform it into a better leaving group. Hydroxide ions (OH⁻) are strong bases and, consequently, poor leaving groups, making direct substitution or elimination reactions unfavorable. masterorganicchemistry.comperiodicchemistry.com The conversion of the hydroxyl group into a sulfonate ester, however, turns it into an excellent leaving group because the resulting sulfonate anion is a very weak base, stabilized by resonance. masterorganicchemistry.comperiodicchemistry.com
Activating Reagents: The primary activating reagent for this transformation is methanesulfonyl chloride (MsCl). masterorganicchemistry.comwikipedia.org It is a highly reactive organosulfur compound that readily reacts with nucleophiles like the oxygen of a hydroxyl group. wikipedia.org The reaction involves the nucleophilic attack of the alcohol (pyridin-2-ol) on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the methanesulfonate (mesylate) ester. periodicchemistry.com
Organic Bases: An organic base, typically a non-nucleophilic one like pyridine or triethylamine, plays a crucial role in this reaction. masterorganicchemistry.comcommonorganicchemistry.com Its primary function is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. masterorganicchemistry.com By neutralizing the acid, the base prevents potential side reactions and decomposition of acid-sensitive substrates. The formation of pyridinium (B92312) hydrochloride, an insoluble salt, can also help drive the reaction to completion.
| Reagent | Formula | Role in Synthesis |
| Methanesulfonyl Chloride | CH₃SO₂Cl | Electrophilic source of the methanesulfonyl group; activates the hydroxyl group. |
| Pyridine | C₅H₅N | Organic base; scavenges HCl byproduct. |
| Triethylamine | (C₂H₅)₃N | Organic base; alternative to pyridine for scavenging HCl. |
Control of Positional Selectivity in Sulfonate Ester Formation
Pyridin-2-ol exists in a tautomeric equilibrium with its corresponding keto form, 2-pyridone. The formation of this compound specifically involves the reaction at the oxygen atom of the enol tautomer. The control of positional selectivity (O-sulfonylation vs. N-sulfonylation or C-sulfonylation) is critical.
The reaction conditions, particularly the choice of solvent and base, can influence the position of functionalization. In the formation of sulfonate esters from hydroxy-pyridines, O-sulfonylation is generally favored. The oxygen of the hydroxyl group is a hard nucleophile, which preferentially reacts with the hard electrophilic sulfur center of methanesulfonyl chloride. This principle helps in achieving high selectivity for the desired O-functionalized product.
In more complex substituted pyridin-2-ol derivatives, the presence of other nucleophilic sites could lead to competing reactions. However, the high reactivity of methanesulfonyl chloride with alcohols, coupled with appropriate reaction conditions (e.g., low temperature to minimize side reactions), generally ensures that the formation of the sulfonate ester at the hydroxyl group is the predominant pathway.
Advanced Synthetic Techniques for Complex this compound Derivatives
The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials. rsc.org Consequently, advanced synthetic methods are continuously being developed to create complex and diversely functionalized pyridine derivatives. These methods can be applied to synthesize advanced derivatives of this compound, either by modifying the pyridine ring before or after the introduction of the methanesulfonate group.
Transition Metal-Catalyzed Coupling Reactions in Pyridine Chemistry
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are fundamental in modifying the pyridine scaffold. For derivatives of this compound, the methanesulfonate group itself can act as a leaving group in certain coupling reactions, although it is less reactive than triflates or halides. More commonly, a halogenated pyridin-2-ol precursor would be used in cross-coupling reactions, followed by conversion to the methanesulfonate.
Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, are used to catalyze these transformations. nih.govnih.gov For instance, Suzuki-Miyaura coupling reactions, which utilize palladium catalysts, can introduce aryl or vinyl substituents onto the pyridine ring. rsc.org
| Coupling Reaction | Catalyst (Example) | Bond Formed | Relevance to Pyridine Chemistry |
| Suzuki-Miyaura | Palladium (Pd) | C-C (aryl-aryl, aryl-vinyl) | Introduction of diverse organic fragments onto the pyridine ring. rsc.org |
| Sonogashira | Palladium (Pd) / Copper (Cu) | C-C (aryl-alkyne) | Synthesis of alkynyl-substituted pyridines. |
| Buchwald-Hartwig | Palladium (Pd) | C-N, C-O | Amination or etherification of the pyridine scaffold. |
| Heck | Palladium (Pd) | C-C (aryl-alkene) | Alkenylation of the pyridine ring. |
C-H Activation and Functionalization Strategies
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying heterocyclic compounds like pyridine. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), thereby shortening synthetic routes. The electron-deficient nature of the pyridine ring presents challenges, but significant progress has been made. beilstein-journals.org
Strategies for C-H functionalization of pyridines often rely on transition metal catalysis. beilstein-journals.org The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 position. nih.gov However, methods for functionalizing the more distal C3 and C4 positions have also been developed. nih.gov These strategies can be employed to synthesize complex pyridin-2-ol derivatives, which can then be converted to their methanesulfonate esters. C-H activation can be used to introduce alkyl, aryl, and other functional groups directly onto the pyridine backbone. nih.govbeilstein-journals.org
Tandem Reactions and Sequential Transformations
Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single pot without isolating intermediates. acs.orgthieme-connect.com This approach significantly enhances synthetic efficiency. One-pot syntheses of polysubstituted pyridines have been developed using tandem sequences that involve cyclization and aromatization steps. acs.orgthieme-connect.com
For instance, a tandem one-pot method for constructing a pyridine moiety can involve the sequential reaction of a nitrile with a Reformatsky reagent and a 1,3-enyne. This sequence proceeds through regio- and chemoselective addition, followed by isomerization, cyclization, and an aromatization cascade. acs.org Such methodologies allow for the rapid assembly of highly substituted pyridine cores that can be precursors to complex this compound derivatives. Another example is the dearomatization of pyridines followed by enantioselective allylic alkylation in a one-pot process. acs.org
Scaffold Hopping as a Synthetic Design Principle
Scaffold hopping is a computational and synthetic strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a parent molecule. researchgate.net This is achieved by replacing the core molecular framework (the scaffold) with a different one while maintaining the original pharmacophoric features. nih.govnih.gov
In the context of this compound derivatives, scaffold hopping could be used to design new series of compounds with potentially improved properties, such as metabolic stability or target affinity. nih.gov For example, the pyridine ring could be replaced by other electron-deficient heterocycles like pyrimidine or pyrazine. nih.gov This design principle guides synthetic chemists to create novel molecular architectures that might not be obvious from traditional structure-activity relationship studies. The application of this method has led to the discovery of novel pyridine-based inhibitors for various biological targets. nih.govresearchgate.net
Chemical Reactivity and Transformation Mechanisms of Pyridin 2 Ol Methanesulfonate
Reactivity Profile of the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate (mesylate) group attached to the 2-position of the pyridine (B92270) ring is an excellent leaving group, a characteristic that defines much of the compound's reactivity. As the conjugate base of a strong acid (methanesulfonic acid), the mesylate anion is highly stable, facilitating its departure in a variety of chemical reactions. This reactivity is particularly pronounced in the context of the electron-deficient pyridine ring, which activates the C2 position for nucleophilic attack.
Nucleophilic Substitution Reactions
Pyridin-2-ol methanesulfonate, existing in equilibrium with its 2-hydroxypyridine (B17775) tautomer, is highly susceptible to nucleophilic substitution reactions at the C2 position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the ortho (C2) and para (C4) positions, making them electrophilic and thus prime targets for nucleophiles quimicaorganica.orgpharmaguideline.com. When a potent leaving group like methanesulfonate is present at the C2 position, the barrier for substitution is significantly lowered.
The reaction typically proceeds through a two-step addition-elimination mechanism, known as nucleophilic aromatic substitution (SNAr) quimicaorganica.org. In the first step, the nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second, typically rapid step, the methanesulfonate leaving group is eliminated, and the aromaticity of the pyridine ring is restored.
The general mechanism is as follows:
Nucleophilic Attack: Nu- + Pyridin-2-yl-OMs → [Intermediate Meisenheimer Complex]-
Leaving Group Departure: [Intermediate Meisenheimer Complex]- → 2-Nu-Pyridine + MsO-
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the methanesulfonate group to yield various 2-substituted pyridine derivatives. The efficiency of the reaction is influenced by the nucleophilicity of the attacking species and the solvent conditions.
Elimination Reactions to Form Unsaturated Systems
Under the influence of a strong base, pyridyl compounds with a good leaving group at the C2 or C3 position can undergo an elimination reaction to form a highly reactive pyridyne intermediate. For this compound, treatment with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can induce the elimination of methanesulfonic acid (via deprotonation at C3 followed by loss of the C2-mesylate) to form 2,3-pyridyne.
This reactive aryne intermediate is not isolated but can be trapped in situ by various reagents. For instance, it can undergo nucleophilic addition or participate in cycloaddition reactions, such as a [4+2] Diels-Alder reaction with a suitable diene. The regioselectivity of nucleophilic attack on the unsymmetrical 2,3-pyridyne is often high, leading predominantly to 3-substituted pyridines nih.gov. The formation of pyridynes provides a powerful synthetic route to highly functionalized pyridine derivatives that are otherwise difficult to access nih.govchemistryviews.org.
Alkylation Processes (e.g., Formation of N-Alkylpyridinium Salts)
The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is nucleophilic, allowing it to react with alkylating agents like alkyl halides to form N-alkylpyridinium salts pharmaguideline.com. The formation of such a quaternary salt has a profound activating effect on the ring's reactivity. The positive charge on the nitrogen atom makes the pyridinium (B92312) ring exceptionally electron-deficient and, therefore, much more susceptible to nucleophilic attack.
In the case of this compound, N-alkylation would yield a 1-alkyl-2-(methanesulfonyloxy)pyridinium salt. This greatly enhances the electrophilicity of the C2 carbon, making the methanesulfonate group even more labile. Consequently, these N-alkylated derivatives undergo nucleophilic aromatic substitution reactions under much milder conditions and with a broader range of weaker nucleophiles compared to their non-alkylated counterparts nih.gov. This strategy of N-alkylation followed by nucleophilic substitution is a common method to achieve efficient displacement of leaving groups on the pyridine ring.
Transformations Involving the Pyridin-2-ol Tautomeric System
The chemistry of this compound is intrinsically linked to the tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. This equilibrium is a critical factor that dictates the reaction pathways and the regioselectivity of various transformations nih.govchemtube3d.com.
Influence of Pyridin-2-ol/2-Pyridone Tautomerism on Reaction Pathways
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent wuxibiology.comwikipedia.org. In the gas phase or in non-polar solvents like cyclohexane, the 2-hydroxypyridine form is generally favored. Conversely, in polar protic or aprotic solvents such as water or DMSO, the equilibrium shifts significantly towards the more polar 2-pyridone form nih.govwikipedia.org. This solvent-dependent equilibrium has a direct and predictable impact on the outcome of reactions such as alkylation.
The two tautomers present different nucleophilic sites:
2-Hydroxypyridine (Lactim): The primary nucleophilic site is the exocyclic oxygen atom, leading to O-alkylation and the formation of 2-alkoxypyridine derivatives.
2-Pyridone (Lactam): The nucleophilic sites are the ring nitrogen and the exocyclic oxygen. Reaction at the nitrogen atom, which is often favored, results in N-alkylation to produce N-alkyl-2-pyridone derivatives mdpi.com.
Chemists can exploit this dichotomy to control the reaction outcome. For instance, performing an alkylation reaction in a non-polar solvent with a metal salt that favors oxygen coordination (like a silver salt) can selectively yield the O-alkylated product proquest.com. In contrast, using a polar solvent and a base that promotes deprotonation at the nitrogen can lead to selective N-alkylation proquest.comacs.org.
| Solvent | Dielectric Constant (ε) | KT | Favored Tautomer |
|---|---|---|---|
| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |
| Cyclohexane | 2.0 | 1.7 | 2-Pyridone (slight) wuxibiology.com |
| Chloroform (B151607) | 4.8 | ~10 | 2-Pyridone |
| Acetonitrile | 37.5 | ~160 | 2-Pyridone |
| Water | 80.1 | ~900 | 2-Pyridone nih.gov |
Functional Group Interconversions on the Pyridinone Ring
Beyond reactions involving the methanesulfonate group or tautomerism-driven alkylation, the pyridinone ring itself is a versatile scaffold for further modification. Recent advances in synthetic chemistry, particularly in transition-metal-catalyzed C-H activation, have enabled the direct functionalization of the 2-pyridone core at various positions researchgate.netrsc.org.
These transformations allow for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, onto the carbon framework of the ring. The regioselectivity of these reactions (i.e., whether functionalization occurs at the C3, C4, C5, or C6 position) can be controlled by the choice of catalyst, directing group, and reaction conditions rsc.orgrsc.org.
| Position | Reaction Type | Catalyst/Reagent System | Reference Finding |
|---|---|---|---|
| C3 | Arylation | Fe-catalysis / K₂S₂O₈ | Allows for late-stage functionalization of the pyridone core rsc.org. |
| C3 | Alkylation | Mn(III)-acetate | Coupling with malonate esters proceeds in moderate to good yields rsc.org. |
| C5 | Arylation | Pd-catalysis with a directing group on N | Directing group strategy enables selective functionalization at a typically less reactive site. |
| C6 | Heteroarylation | Rh(III)-catalysis | Enables efficient synthesis of diverse compounds featuring 2-pyridone-pyridine motifs researchgate.net. |
These functional group interconversions are crucial for synthesizing complex molecules and libraries of compounds for applications in medicinal chemistry and materials science, where the 2-pyridone structure is a common and valuable motif rsc.orgnih.gov.
Spectroscopic and Advanced Characterization Techniques for Pyridin 2 Ol Methanesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of Pyridin-2-ol Methanesulfonate (B1217627), providing detailed information about the chemical environment of each atom.
Proton (¹H) NMR for Chemical Environment Analysis
Proton NMR (¹H NMR) analysis reveals the electronic environment of the hydrogen atoms within the molecule. For the pyridin-2-ol cation, the protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts are influenced by the protonation of the ring nitrogen and the presence of the hydroxyl group. The methanesulfonate anion contributes a sharp singlet corresponding to its three equivalent methyl protons. In a related compound, N-Substituted 2-Aminobiphenylpalladium Methanesulfonate, the methyl protons of the methanesulfonate counterion appear as a singlet at approximately 2.75 ppm in CD₃CN. acs.org For the pyridinium (B92312) cation, the chemical shifts of the ring protons are expected to be downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.
Carbon (¹³C) NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the compound. The spectrum of pyridin-2-ol methanesulfonate will show distinct signals for each unique carbon atom. The carbons of the pyridin-2-ol ring will resonate in the aromatic region, with the carbon atom attached to the hydroxyl group showing a characteristic downfield shift. For instance, in a similar heterocyclic system, 2-pyridone, the carbonyl carbon (C-2) resonates at approximately 164.2 ppm. ipb.pt The carbon atom of the methyl group in the methanesulfonate anion will appear as a single peak in the aliphatic region, typically upfield. In N-Substituted 2-Aminobiphenylpalladium Methanesulfonate, the methyl carbon of the methanesulfonate group gives a signal at 40.3 ppm in CD₃CN. acs.org
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Typical Multiplicity |
|---|---|---|---|
| ¹H | Pyridine Ring Protons (Ar-H) | 7.0 - 9.0 | d, t, m |
| ¹H | Hydroxyl Proton (OH) | Variable, often broad | s (broad) |
| ¹H | Methanesulfonate Methyl Protons (CH₃) | ~2.7 - 2.8 | s |
| ¹³C | Pyridine Ring Carbons (Ar-C) | 110 - 160 | - |
| ¹³C | Carbon attached to OH (C-OH) | ~160 - 165 | - |
| ¹³C | Methanesulfonate Methyl Carbon (CH₃) | ~40 | - |
d=doublet, t=triplet, m=multiplet, s=singlet. Expected shifts are estimates based on similar structures and can vary with solvent and concentration.
Advanced Two-Dimensional (2D) NMR Techniques
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying the connectivity between different functional groups, such as confirming the relationship between the pyridine ring and the hydroxyl group, and for establishing the ionic pairing between the cation and the methanesulfonate anion through space interactions. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the three-dimensional structure and the association between the cation and anion. ipb.pt
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification
Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. ipb.ptlookchem.com
Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the O-H, N-H (from the pyridinium tautomer), C=C, C-N, and S=O functional groups.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. savemyexams.com This region may also contain contributions from N-H stretching if the 2-pyridone tautomer is present.
Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are typical for C-H bonds on the pyridine ring.
C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1450-1650 cm⁻¹ region due to ring stretching vibrations. researchgate.net
S=O Stretching: The methanesulfonate anion is characterized by strong, distinct absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found in the regions of 1030-1060 cm⁻¹ and 1170-1250 cm⁻¹, respectively. acs.org
S-C Stretching: A weaker band for the S-C bond is expected around 700-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric S=O stretch of the sulfonate group are often strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H / N-H | Stretching | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aromatic C=C, C=N | Ring Stretching | 1450 - 1650 | Medium to Strong |
| S=O | Asymmetric Stretching | 1170 - 1250 | Strong |
| S=O | Symmetric Stretching | 1030 - 1060 | Strong |
| C-O | Stretching | 1000 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the constituent ions and to study their fragmentation patterns, which aids in structural confirmation. ipb.ptwuxibiology.comresearchgate.netrsc.org
Using a soft ionization technique like Electrospray Ionization (ESI), the intact cation and anion can be observed.
Positive Ion Mode (ESI+): The spectrum will show a prominent peak corresponding to the 2-hydroxypyridinium cation ([C₅H₆NO]⁺), with an expected m/z (mass-to-charge ratio) of 96.04.
Negative Ion Mode (ESI-): This mode will detect the methanesulfonate anion ([CH₃SO₃]⁻) at an m/z of 95.00.
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of these ions, confirming their elemental composition with high precision. rsc.org For example, the calculated exact mass for the [C₅H₆NO]⁺ cation is 96.0444, and for the [CH₃SO₃]⁻ anion, it is 94.9961.
Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides further structural information. For instance, the 2-hydroxypyridinium cation might lose a molecule of carbon monoxide (CO) to yield a fragment ion. nih.gov This detailed analysis confirms the identity and purity of this compound.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal proof of its ionic nature, detailing the precise locations of the 2-hydroxypyridinium cation and the methanesulfonate anion within the crystal lattice. It would also reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the ions in the solid state.
Furthermore, studies on derivatives of 2-hydroxypyridine (B17775), which exists in a tautomeric equilibrium with 2-pyridone, have shown that the pyridone form is often favored in the solid state. X-ray diffraction would definitively establish the dominant tautomeric form of the 2-hydroxypyridinium cation in the crystal structure of its methanesulfonate salt. The analysis of a similar compound, 4-(N-methyl)pyridinium boronic acid methanesulfonate hydrate, revealed a triclinic crystal system with the space group P-1, where the cation and anion are linked by extensive hydrogen bonds. jst.go.jpresearchmap.jp
Illustrative Crystallographic Data for a Related Pyridinium Salt
The following table presents hypothetical, yet scientifically plausible, crystallographic data for this compound, based on published data for similar pyridinium methanesulfonate salts. researchgate.netjst.go.jpcrystallography.net
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.95 |
| b (Å) | 8.84 |
| c (Å) | 13.85 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1057 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.45 |
| Hydrogen Bonding Motifs | N-H···O, O-H···O |
This data is illustrative and based on known structures of related pyridinium salts.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. mdpi.com
For the purification of pyridinium salts, methods such as centrifugal partition chromatography (CPC) have been shown to be effective, especially for compounds that may be unstable on solid stationary phases. researchgate.net Flash column chromatography on silica (B1680970) gel can also be employed, though the polar and ionic nature of the salt may necessitate the use of polar solvent systems, potentially including modifiers like acids or bases to ensure good peak shape and recovery. semanticscholar.orgmdpi.comacs.orgumich.edu
For purity assessment, several HPLC modes can be considered. Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com Due to the ionic nature of this compound, the use of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), in the mobile phase may be necessary to achieve good retention and sharp peaks. chemicalforums.com Alternatively, cation-exchange chromatography can be a highly effective method for analyzing pyridinium cations. oup.com
The detection of this compound can be readily achieved using a UV detector, as the pyridinium ring is a strong chromophore. The purity of the compound is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. nih.govreddit.com For a comprehensive purity assessment, it is often beneficial to use orthogonal HPLC methods (i.e., methods with different separation mechanisms) to ensure that no impurities are co-eluting with the main compound. chromatographyonline.com
Illustrative HPLC Method for Purity Assessment
The following table outlines a hypothetical but representative HPLC method for the purity analysis of this compound, based on established methods for similar compounds. nih.govsielc.com
| Parameter | Illustrative Conditions |
| Chromatographic Mode | Reversed-Phase Ion-Pair HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
This data is illustrative and represents a typical starting point for method development.
Computational and Theoretical Investigations of Pyridin 2 Ol Methanesulfonate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has been a powerful tool in elucidating the properties of pyridinone systems. These calculations offer deep insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics. For the pyridin-2-ol/2-pyridone system, DFT calculations have been instrumental in understanding its stability and reactivity. The presence of a methanesulfonate (B1217627) group, a strong electron-withdrawing entity, would be expected to significantly perturb the electronic structure of the parent molecule.
Theoretical geometry optimization studies, often employing DFT methods such as B3LYP with basis sets like 6-311++G(d,p), have been crucial in determining the stable conformations of the 2-pyridone/pyridin-2-ol tautomers. These calculations reveal that the 2-pyridone form is generally favored thermodynamically. In the process of tautomerization from 2-hydroxypyridine (B17775) to 2-pyridone, significant changes in bond lengths and angles are observed. For instance, the C=O bond in 2-pyridone is significantly shorter than the C-O bond in 2-hydroxypyridine, while the C-N bonds in the ring also adjust to accommodate the change in electronic distribution.
Molecular dynamics simulations have been used to study the conformational preferences of more complex structures containing the pyridone ring, such as pyridone adenine dinucleotides. These studies show a strong preference for the anti conformation around the N-glycosidic bond, which is influenced by steric interactions involving the carbonyl group. mdpi.comnih.gov For Pyridin-2-ol methanesulfonate, the methanesulfonate group would likely influence the orientation of the molecule and could participate in intramolecular interactions, which would be elucidated through detailed conformational analysis.
Table 1: Selected Optimized Bond Lengths (in Å) for 2-Hydroxypyridine and 2-Pyridone Note: This data is derived from computational studies of the parent molecules and serves as a baseline for understanding the substituted compound.
| Bond | 2-Hydroxypyridine (Calculated) | 2-Pyridone (Calculated) |
|---|---|---|
| C2-O11 | 1.355 | 1.229 |
| C2-N1 | 1.321 | 1.397 |
| C2-C3 | 1.396 | 1.447 |
| C3-C4 | 1.380 | 1.357 |
| C4-C5 | 1.397 | 1.427 |
| C5-C6 | 1.381 | 1.354 |
| C6-N1 | 1.340 | 1.363 |
The electronic structure of pyridinone derivatives has been extensively studied using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity.
For 2-pyridone derivatives, the HOMO is typically localized over the π-system of the ring, while the LUMO is also a π* orbital. The HOMO-LUMO energy gap for 3-cyano-2(1H)-pyridone derivatives has been calculated to be around 3.83-3.84 eV, suggesting a notable level of chemical stability. nih.gov The introduction of a methanesulfonate group, being strongly electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO. This would likely result in a smaller HOMO-LUMO gap, potentially increasing the molecule's reactivity.
Table 2: Calculated Electronic Properties of 3-Cyano-2(1H)-pyridone Derivatives Note: This data illustrates typical values for substituted pyridones and provides a comparative basis.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4a (3-cyano-2(1H)-pyridone derivative) | -6.44 | -2.60 | 3.84 |
| 4b (3-cyano-2(1H)-pyridone derivative) | -6.61 | -2.79 | 3.83 |
| 4c (3-cyano-2(1H)-pyridone derivative) | -6.60 | -2.78 | 3.83 |
Theoretical calculations are invaluable for interpreting experimental spectroscopic data. DFT methods can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For the pyridine-borane complex, DFT calculations have been used to assign the vibrational modes, including the stretching frequencies of the dative bond. nih.gov Similar calculations for this compound would help in identifying the characteristic vibrational modes associated with the pyridin-2-ol core and the methanesulfonate group.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts that show good agreement with experimental values. For this compound, these calculations would be sensitive to the electronic environment of each nucleus, which is significantly influenced by the electron-withdrawing nature of the methanesulfonate group.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-pyridone, the MEP shows a negative potential around the oxygen atom, indicating a site for electrophilic attack, and a positive potential near the N-H group.
Charge distribution analysis, such as Mulliken or Hirshfeld population analysis, provides a quantitative measure of the partial atomic charges. q-chem.com In 2-pyridone, the oxygen atom carries a significant negative charge, while the nitrogen and hydrogen atoms of the N-H group are positively charged. The presence of a methanesulfonate group in this compound would further polarize the molecule, drawing electron density away from the pyridin-2-ol ring and influencing its electrostatic potential and charge distribution.
Mechanistic Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface and characterizing transition states. The tautomerization between 2-hydroxypyridine and 2-pyridone is a classic example that has been studied theoretically. nih.gov Unimolecular 1,3-proton transfer has a high activation barrier. nih.gov However, the presence of water or other protic solvents can significantly lower this barrier by facilitating a concerted double proton transfer. wuxibiology.com
For reactions involving pyridinone derivatives, mechanistic modeling can help in understanding the role of catalysts and the formation of intermediates. For instance, in the synthesis of certain pyridinone derivatives, computational studies can clarify the reaction pathway and the stability of intermediates. While specific mechanistic studies on this compound are not available, the principles derived from studies on the parent pyridinone system would be applicable.
Theoretical Studies on Tautomerism and Aromaticity within Pyridinone Systems
The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is a key feature of this system. In the gas phase, 2-hydroxypyridine is slightly more stable, while in solution and the solid state, 2-pyridone is the predominant tautomer due to intermolecular hydrogen bonding. chemtube3d.com Ab initio calculations have shown that 2-pyridone is about 0.3 kcal/mol more stable than 2-hydroxypyridine. wayne.edu
Aromaticity is another important concept in understanding the stability and reactivity of these compounds. While 2-hydroxypyridine is clearly an aromatic system analogous to pyridine (B92270), the aromaticity of 2-pyridone has been a subject of debate. Theoretical studies, using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), suggest that 2-pyridone retains a significant degree of aromatic character. rsc.org This is attributed to the delocalization of the nitrogen lone pair into the ring. The methanesulfonate group, with its strong electron-withdrawing nature, would likely reduce the electron density in the ring, thereby influencing its aromaticity.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational and theoretical chemistry offer powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of this compound. These methods, primarily rooted in quantum mechanics, allow for the detailed examination of the molecule's electronic structure and the energetic landscapes of its potential reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. rsc.orgias.ac.innih.gov
Reactivity Predictions
The reactivity of this compound is governed by the distribution of electron density across the molecule, which dictates the sites susceptible to nucleophilic or electrophilic attack. Computational models can predict these sites by calculating various molecular properties.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO region signifies the area most likely to donate electrons (nucleophilic character), while the LUMO region indicates the area most likely to accept electrons (electrophilic character). For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group are expected to be primary sites of nucleophilic activity, a concept supported by broader studies on pyridine derivatives. ias.ac.in
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the nitrogen atom and the sulfonate oxygens would exhibit negative electrostatic potential, while the hydrogen atoms and the sulfur atom would show positive potential.
Global and Local Reactivity Descriptors: DFT calculations can yield a range of reactivity indices that quantify the molecule's behavior.
| Descriptor | Predicted Value (Arbitrary Units) | Interpretation for this compound |
| Chemical Hardness (η) | 3.5 | Indicates moderate stability and reactivity. |
| Electronic Chemical Potential (μ) | -4.2 | Suggests a moderate tendency to escape from the system. |
| Global Electrophilicity (ω) | 2.5 | Classifies the molecule as a moderate electrophile. |
| Fukui Functions (f(r)) | Varies by atom | Identifies specific atomic sites most susceptible to nucleophilic (f+) or electrophilic (f-) attack. |
This table is generated based on theoretical principles for illustrative purposes.
Regioselectivity Predictions
Regioselectivity, the preference for reaction at one position over another, can be predicted by comparing the activation energies of different reaction pathways. rsc.orgwikipedia.org For this compound, a key aspect of its reactivity is the competition between reaction at the pyridine ring and the sulfonate group.
Nucleophilic Substitution: In a nucleophilic substitution reaction, the methanesulfonate group is a potential leaving group. Computational modeling can determine the most likely site of nucleophilic attack on the pyridine ring (e.g., C2, C4, or C6 positions). By calculating the transition state energies for each pathway, the preferred regiochemistry can be identified. Studies on substituted pyridynes have shown that substituents significantly influence the regioselectivity of nucleophilic additions, a principle that applies here. nih.gov
Electrophilic Aromatic Substitution: For electrophilic attack on the pyridine ring, theoretical calculations can predict the relative stability of the sigma complexes formed at each possible position. The position leading to the most stable intermediate will be the favored site of reaction.
| Potential Reaction | Predicted Regioselectivity | Computational Rationale |
| Nucleophilic Attack | C6 position | Lower activation energy barrier for the transition state compared to C2 and C4. |
| Electrophilic Attack | C3 and C5 positions | Higher stability of the corresponding sigma complex intermediates. |
| Deprotonation | Pyridin-2-ol tautomer OH | The proton on the hydroxyl group is more acidic than ring protons. |
This table is generated based on theoretical principles for illustrative purposes.
Stereoselectivity Predictions
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of many chemical reactions. Computational modeling can predict stereochemical outcomes by analyzing the energies of diastereomeric transition states. rsc.orgnih.gov
For reactions involving the creation of a new chiral center from this compound, such as the addition of a nucleophile to the pyridine ring in the presence of a chiral catalyst, DFT calculations can be employed to model the transition states leading to different stereoisomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.
Example: Chiral Amine Addition to the Pyridine Ring
In a hypothetical reaction where a chiral amine adds to the pyridine ring, computational models could predict the stereochemical outcome.
| Transition State | Relative Energy (kcal/mol) | Predicted Product |
| TS-R (Pro-R attack) | 0.0 | Major enantiomer |
| TS-S (Pro-S attack) | 2.5 | Minor enantiomer |
This table is generated based on theoretical principles for illustrative purposes.
The lower relative energy of the transition state leading to the R-enantiomer suggests it would be the major product. The predicted enantiomeric excess can be calculated from this energy difference. Such computational insights are invaluable for designing stereoselective syntheses involving this compound and its derivatives. nih.gov
Catalytic Applications and Materials Science Contributions of Pyridin 2 Ol Methanesulfonate Derivatives
Pyridin-2-ol Methanesulfonate (B1217627) as a Catalyst Component or Precatalyst
Pyridin-2-ol methanesulfonate is an organic salt whose catalytic relevance is primarily derived from the pyridin-2-ol cation. This moiety exists in a tautomeric equilibrium with its lactam form, 2-pyridone. chemrxiv.orghmdb.cawikipedia.org This tautomerism is central to its catalytic activity, allowing it to act as a bifunctional catalyst capable of mediating proton transfer. hmdb.cawikipedia.org The methanesulfonate anion, being the conjugate base of a strong acid, is typically a non-coordinating spectator anion, but in the context of protic ionic liquids, pyridinium (B92312) methanesulfonate salts can also serve as effective Brønsted acid catalysts. ionike.com
In many applications, the pyridin-2-ol (or 2-pyridone) structure does not act in isolation but serves as a crucial ligand that coordinates with a transition metal center, forming a catalytically active complex or precatalyst. alfachemic.comwikipedia.org These complexes are instrumental in a wide array of chemical transformations. The electronic and steric properties of the pyridin-2-ol ligand can be fine-tuned through substitution on the pyridine (B92270) ring, which in turn modulates the activity and selectivity of the resulting metal catalyst. nih.govacs.org
Role in Homogeneous and Heterogeneous Catalysis
The derivatives of pyridin-2-ol demonstrate significant versatility, functioning within both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In this phase, the catalyst and reactants exist in a single phase, typically a liquid solution. Pyridin-2-ol and its derivatives excel in this domain in two primary ways:
As Organocatalysts: The 2-pyridone tautomer can act as a bifunctional organocatalyst, facilitating reactions such as ester aminolysis without the need for a metal center. wikipedia.orgnih.gov Its ability to simultaneously act as a Brønsted acid (via the N-H group) and a Brønsted base (via the C=O group) allows it to activate both reaction partners in a concerted fashion. nih.gov
As Ligands in Metal Complexes: When coordinated to transition metals like palladium, ruthenium, nickel, or copper, pyridin-2-ol derivatives form soluble complexes that are highly effective homogeneous catalysts for a variety of reactions. wikipedia.orgnih.govacs.orgnih.gov For example, ruthenium complexes incorporating phosphine-substituted pyridin-2-ol ligands have been developed for the catalytic hydrogenation of CO2. nih.gov
Heterogeneous Catalysis: To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the catalytically active pyridin-2-ol moiety can be immobilized on a solid support. This renders the catalyst heterogeneous, meaning it exists in a different phase from the reactants. Strategies to achieve this include:
Grafting pyridine-based ligands onto solid supports like silica (B1680970) or polymers.
Integrating the catalytic species into the structure of Metal-Organic Frameworks (MOFs). nih.gov
Attaching pyridine-functionalized complexes to the surface of magnetic nanoparticles, which allows for easy separation from the reaction mixture using an external magnet. nih.govrsc.org Such systems combine the high activity of molecular catalysts with the practical benefits of heterogeneous catalysts. nih.gov
Applications in Specific Organic Transformations (e.g., Ester-Amide Exchange, Cross-Coupling Reactions)
The catalytic utility of pyridin-2-ol derivatives is evident in their successful application to important organic transformations, including the formation of amide and carbon-carbon bonds.
Ester-Amide Exchange (Aminolysis): 2-Pyridone, the tautomer of pyridin-2-ol, has been identified as a highly effective tautomeric catalyst for the ester-amide exchange reaction. chemrxiv.orgresearchgate.netchemrxiv.org It operates as a bifunctional catalyst, activating both the ester and the amine. The proposed mechanism involves the NH group of the pyridone forming a hydrogen bond with the ester to increase its electrophilicity, while the carbonyl group activates the amine nucleophile. nih.govresearchgate.net This dual activation facilitates the formation of the amide bond under mild conditions. Research has shown that substituting the 2-pyridone ring can enhance catalytic activity. For instance, derivatives with electron-donating groups at the 5-position or halogens at the 6-position have demonstrated superior performance. chemrxiv.orgnih.govresearchgate.net The catalyst has also been shown to be recoverable and reusable. nih.gov
| Catalyst (Derivative of 2-Pyridone) | Substituent Position | Substrate (Ester) | Key Finding | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-pyridone | 5-position (Electron-donating) | 4-Nitrophenyl acetate (B1210297) | Exhibited superior performance compared to unsubstituted 2-pyridone. | researchgate.net |
| 5-(Pirrolidino)-2-pyridone | 5-position (Electron-donating) | 4-Nitrophenyl acetate | Showed enhanced catalytic activity and altered selectivity, favoring acylation of primary amines over secondary amines. | chemrxiv.orgresearchgate.netchemrxiv.org |
| 6-Chloro-2-pyridone | 6-position (Halogen) | Methyl and benzyl esters | Effectively catalyzed aminolysis of less reactive esters and could be recovered quantitatively after the reaction. | nih.gov |
| 6-Iodo-2-pyridone | 6-position (Halogen) | Aromatic esters | Demonstrated high catalytic activity, proceeding via a 1:1:1 complex of catalyst, amine, and ester. | researchgate.net |
Cross-Coupling Reactions: In the realm of transition metal catalysis, pyridin-2-ol and its derivatives serve as essential ligands, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org However, the use of 2-substituted pyridine nucleophiles in these reactions presents a significant challenge known as the "2-pyridyl problem," which stems from the instability and poor reactivity of the corresponding 2-pyridyl boron reagents. nih.gov To overcome this, alternative nucleophilic coupling partners have been developed. For instance, pyridine-2-sulfinates have emerged as stable and highly effective replacements for boronates in palladium-catalyzed desulfinylative cross-coupling, enabling the synthesis of a broad range of linked bi-heterocyclic molecules with exceptional scope. nih.govsigmaaldrich.comsemanticscholar.org Palladium complexes bearing various substituted pyridine ligands have been successfully employed as precatalysts for these crucial C-C bond-forming reactions. nih.govacs.org
Investigation of Co-catalysts, Promoters, and Ligand Effects
The efficiency of catalytic systems involving pyridin-2-ol derivatives is often influenced by the presence of co-catalysts and promoters, as well as by the intrinsic electronic and steric properties of the ligand itself.
Ligand Effects: The structure of the pyridine ligand has a profound impact on the catalytic activity of the metal center. Studies on palladium(II) complexes with a variety of substituted pyridine ligands have shown that functionalization with either electron-donating or electron-withdrawing groups results in significant changes to the physicochemical properties of the coordination compounds and their catalytic performance. nih.govacs.org For certain reactions, an increase in the basicity of the pyridine ligand correlates with higher catalytic yields, although steric hindrance from bulky substituents near the coordination site can also play a determining role. nih.govacs.org
Co-catalysts and Promoters: In many catalytic cycles, additional reagents are required to facilitate key steps. In metal-catalyzed oxidations, for example, auxiliary reagents like carboxylic acids can act as promoters, enhancing reaction rates through synergistic effects. nih.gov In the context of ethylene oligomerization catalyzed by Nickel(II) complexes with pyridine-containing ligands, organoaluminum compounds such as Et2AlCl are used as activators or co-catalysts. acs.org The addition of auxiliary ligands, like phosphines, can further modulate the activity of the catalytic system. acs.org Similarly, bases are often crucial promoters, particularly in reactions that involve a deprotonation step, such as the hydrogenation of CO2 to formate using ruthenium-hydroxypyridine complexes. nih.gov
This compound in Nanocatalysis and Surface Functionalization
While direct studies on "this compound" in nanocatalysis are not widely documented, the core principle of using the pyridine moiety to functionalize nanomaterials for enhanced catalysis is a well-established and burgeoning field of research. This approach leverages the high surface area and unique properties of nanomaterials to create highly active, selective, and often recyclable catalysts.
Integration with Nanomaterials for Enhanced Catalysis
The chemical functionalization of nanomaterials with pyridine-containing groups is a powerful strategy for developing advanced catalysts. By anchoring these organic molecules to the surface of materials like carbon nanotubes (CNTs) or magnetic nanoparticles (MNPs), researchers can create defined active sites that mimic the behavior of homogeneous catalysts but with the benefits of heterogeneous systems. acs.orgcnr.itresearchgate.net
A key area of this research is in electrocatalysis, particularly for the oxygen reduction reaction (ORR), a critical process in fuel cells. Covalently functionalizing CNTs with tailored pyridine groups generates effective metal-free catalysts for the ORR in alkaline media. acs.orgcnr.itresearchgate.netnih.gov This method allows for the fine-tuning of the electronic properties of the nitrogen-containing active sites, providing a direct way to study structure-activity relationships and optimize catalytic performance. acs.orgnih.gov
In organic synthesis, nickel complexes with picolylamine (a pyridine derivative) have been immobilized on silica-coated iron oxide magnetic nanoparticles. nih.gov The resulting nanocatalyst proved highly efficient for the one-pot synthesis of substituted pyridine derivatives, demonstrating the synergy between the nanoparticle support and the molecularly-defined active site. nih.gov
| Nanomaterial Support | Functionalizing Group | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Multi-Walled Carbon Nanotubes (MWCNTs) | Substituted Pyridine Derivatives | Oxygen Reduction Reaction (ORR) | Creates tunable, metal-free electrocatalysts with well-defined active sites. | acs.orgcnr.itresearchgate.net |
| Graphene | Pyridine (as axial ligand for Cobaloxime) | Hydrogen Evolution Reaction (HER) | Covalent functionalization ensures stability of the molecular catalyst on the support; pyridine ligand enhances performance. | nih.gov |
| Silica-coated Fe3O4 Magnetic Nanoparticles | Picolylamine–Ni(II) complex | One-pot synthesis of pyridine derivatives | Creates a high-performance, magnetically separable and recyclable heterogeneous catalyst. | nih.gov |
| Fe3O4 Magnetic Nanoparticles | Pyridinium Ionic Tag | Synthesis of Triarylpyridines | Combines the benefits of MNPs with the unique properties of ionic liquids to enhance catalyst activity and separation. | nih.gov |
Development of Recyclable Catalytic Systems
A primary driver for integrating catalysts with nanomaterials is the development of robust and recyclable systems, a key tenet of green chemistry. Heterogenizing a catalyst by anchoring it to a solid support facilitates its easy separation from the reaction product and allows for its reuse over multiple cycles, reducing waste and cost.
Magnetic nanoparticles (MNPs) are particularly advantageous as catalyst supports because they can be easily and efficiently recovered from a reaction mixture using an external magnetic field. nih.govrsc.org Numerous studies have demonstrated the synthesis of pyridine derivatives using magnetically recoverable nanocatalysts. nih.govrsc.org For instance, a Ni(II)-picolylamine complex supported on Fe3O4@SiO2 nanoparticles was reused for five consecutive cycles in the synthesis of substituted pyridines without a significant loss in its high catalytic activity. nih.gov
Even in organocatalysis, recyclability is a key goal. The use of 6-chloro-2-pyridone as a catalyst for ester aminolysis was noted for its operational convenience, including the ability to be quantitatively recovered after the reaction. nih.gov The development of such systems, whether based on nanomaterials or recoverable molecular catalysts, is crucial for the industrial applicability and environmental sustainability of chemical processes. nih.govnih.gov
Exploration in Advanced Materials Science
The unique bifunctional nature of this compound, possessing both a nucleophilic/coordinating pyridinol group and an anionic sulfonate group, suggests its potential as a versatile building block in the development of advanced functional materials. These functionalities can be leveraged to create novel polymeric architectures and hybrid organic-inorganic systems with tailored properties.
Incorporation into Polymeric Architectures
The dual functionality of this compound allows for its incorporation into a variety of polymer backbones, either as a pendant group or as part of the main chain. This can be achieved through the polymerization of a vinyl-substituted derivative or by polycondensation reactions. For instance, a vinyl-functionalized this compound monomer could be copolymerized with common monomers like acrylates, styrenes, or vinyl ethers using controlled radical polymerization techniques. This would result in linear polymers with pendant zwitterionic groups, which are known to exhibit unique solubility characteristics and responsiveness to changes in pH and ionic strength.
Alternatively, the hydroxyl group of the pyridinol moiety could be exploited in step-growth polymerization with diisocyanates or diacyl chlorides to form polyurethanes and polyesters, respectively. The resulting polymers would have the methanesulfonate group as a charged side chain, potentially leading to materials with enhanced thermal stability and ion-exchange capabilities. The presence of both a hydrogen-bonding pyridin-2-one group and an ionic methanesulfonate group within the polymer structure is expected to significantly influence the material's bulk properties. The strong intermolecular forces would likely lead to increased glass transition temperatures and improved mechanical strength compared to their non-functionalized counterparts.
The properties of such hypothetical polymers can be inferred from studies on analogous systems. For example, polymers containing pyridin-2-one moieties are known for their thermal stability and ability to form strong hydrogen bonds, which can enhance the mechanical properties of the material. Similarly, polymers functionalized with sulfonate groups often exhibit ion-exchange properties and are used in applications such as membranes for fuel cells and water purification. The combination of these two functionalities in one polymer could lead to multifunctional materials with a unique set of properties.
| Polymer Type | Functional Group | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Tensile Strength (MPa) | Key Characteristics |
|---|---|---|---|---|---|
| Polystyrene-co-poly(2-vinylpyridine) | Pyridine | ~105-115 | >350 | 40-50 | Enhanced basicity, potential for metal coordination. |
| Sulfonated Polystyrene | Styrene Sulfonate | ~120-150 | ~300-400 | 45-55 | Ion-exchange capacity, hydrophilicity. |
| Polyimides with Pyridine Moieties | Pyridine | 252–296 | >450 | >100 | High thermal stability, good mechanical properties. mdpi.com |
| Polysulfone | Sulfone | ~185-190 | ~450-500 | 70-80 | High thermal stability, chemical resistance. mdpi.com |
Design of Hybrid Organic-Inorganic Materials
The bifunctional nature of this compound makes it an excellent candidate for the design of novel hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at the molecular level, often leading to synergistic effects and novel functionalities.
One promising approach is the use of this compound derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The pyridinol end of the molecule can coordinate to metal ions, forming the nodes of the framework, while the methanesulfonate group can be directed into the pores of the MOF. These pendant sulfonate groups could enhance the selective adsorption of polar molecules or act as proton exchange sites, making such MOFs potentially useful for gas separation, catalysis, or as proton conductors in fuel cell membranes. The design of MOFs with bifunctional linkers is a growing area of research aimed at creating materials with multiple, often cooperative, functionalities. rsc.org
Another avenue for the creation of hybrid materials is through the sol-gel process. A silylated derivative of this compound, for instance, could be co-condensed with silica or titania precursors (like tetraethoxysilane) to form a covalently linked organic-inorganic network. The resulting hybrid glass or coating would have its properties tuned by the concentration of the organic component. The pyridinol moiety could provide sites for metal ion complexation, leading to materials with interesting optical or catalytic properties, while the sulfonate groups could enhance the hydrophilicity and ion-conductivity of the material. The sol-gel method is a versatile, low-temperature technique that allows for the intimate mixing of organic and inorganic components, leading to the formation of homogeneous and transparent materials. ias.ac.innih.govnih.govmdpi.comresearchgate.net
The design of these hybrid materials would benefit from the zwitterionic nature of the this compound building block. This could lead to self-assembly processes during material formation, resulting in ordered structures with unique properties. The interplay between the coordinating pyridinol, the anionic sulfonate, and the inorganic network could be exploited to create materials for a wide range of applications, from sensors and catalysts to advanced coatings and membranes.
| Material Type | Organic Component | Inorganic Component | Synthesis Method | Key Properties/Applications |
|---|---|---|---|---|
| Metal-Organic Framework | Bifunctional Pyridinium-Carboxylate Ligand | Zirconium | Solvothermal | Heterogeneous catalysis for CO2 fixation. nih.gov |
| Metal-Organic Framework | Sulfonate-based Ligand | Copper | Solvothermal | Enhanced proton conductivity. atlasofscience.org |
| Hybrid Glass | Zwitterionic Organic Dye | Silica | Sol-Gel | Photochromic properties. ias.ac.in |
| Hybrid Coating | Sulfonated Poly-ether-ether-ketone | Silica | Sol-Gel | Proton exchange membranes for fuel cells. |
Structure Reactivity/catalytic Activity Relationships in Pyridin 2 Ol Methanesulfonate Chemistry
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of pyridin-2-ol methanesulfonate (B1217627) are profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby dictating the course of a reaction.
Electronic Effects: Substituents modulate the electron density of the pyridine ring, which in turn affects the stability of reaction intermediates and the leaving group ability of the methanesulfonate moiety.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) decrease the electron density on the pyridine ring. This makes the ring more susceptible to nucleophilic attack and can enhance the leaving group ability of the methanesulfonate by stabilizing the resulting pyridinium (B92312) cation. However, strong EWGs can also destabilize carbocationic intermediates that might form in certain reaction pathways. Studies on related systems, like the hydrolysis of substituted benzenesulfonyl chlorides catalyzed by pyridines, have shown that electron-attracting substituents in the leaving group structure (the pyridine moiety in this case) increase bond formation in the transition state. rsc.org
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or alkoxy (-OCH3) increase the electron density of the ring. This can enhance the nucleophilicity of the pyridine nitrogen, potentially influencing reactions where the pyridine moiety itself acts as a catalyst or reactant. Conversely, EDGs can decrease the leaving group ability of the methanesulfonate by destabilizing the negative charge buildup on the oxygen atom in the transition state.
Tautomerism: Pyridin-2-ol exists in a tautomeric equilibrium with its amide form, 2-pyridone. chemtube3d.comechemi.com The position of this equilibrium is sensitive to substituents and the solvent environment. researchgate.netrsc.orgrsc.org The attachment of the methanesulfonyl group can occur at either the oxygen (forming pyridin-2-yl methanesulfonate) or the nitrogen (forming 1-(methylsulfonyl)-2-pyridone). The reactivity of these two isomers is distinct. Substituents that favor the pyridin-2-ol tautomer will facilitate the formation and subsequent reactions of the O-sulfonylated species, which is highly reactive towards nucleophilic substitution due to the excellent leaving group.
Steric Effects: Bulky substituents placed near the methanesulfonate group or the nitrogen atom can hinder the approach of nucleophiles or other reactants, thereby slowing down reaction rates or altering the regioselectivity of a reaction. This steric hindrance can be strategically employed to direct reactions to a specific site on the molecule.
| Substituent (and Position) | Electronic Effect | Predicted Impact on Reactivity | Predicted Impact on Selectivity |
|---|---|---|---|
| -NO₂ (para to N) | Strongly electron-withdrawing | Increases leaving group ability of -OMs; enhances susceptibility to nucleophilic aromatic substitution. | May favor SNAr pathways over other substitution mechanisms. |
| -OCH₃ (para to N) | Strongly electron-donating | Decreases leaving group ability of -OMs; may increase nucleophilicity of the ring itself. | May disfavor reactions reliant on leaving group departure. |
| -Cl (ortho to -OMs) | Inductively withdrawing | Enhances leaving group ability; may introduce steric hindrance. | Steric hindrance could influence regioselectivity in reactions with bulky nucleophiles. |
| -CH₃ (meta to N) | Weakly electron-donating | Slightly decreases leaving group ability. | Minimal impact on selectivity compared to unsubstituted ring. |
Stereochemical Aspects and Chiral Induction in Reactions of Pyridin-2-ol Methanesulfonate
The development of asymmetric reactions is a cornerstone of modern organic chemistry. While direct studies on the stereochemistry of this compound are limited, its structure allows for several potential avenues for chiral induction and stereoselective transformations. The catalytic asymmetric synthesis of chiral pyridine derivatives is a challenging but important field. chim.it
Chiral Substituents: Introducing a chiral center into the this compound molecule, for instance, through a chiral substituent on the pyridine ring, can create a chiral environment that influences the stereochemical outcome of subsequent reactions. A chiral auxiliary attached to the pyridine ring could direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer.
Asymmetric Catalysis: this compound can participate in asymmetric catalysis in several ways:
As a Substrate: In reactions involving a chiral catalyst, the two enantiotopic faces of the pyridine ring or a prochiral center in a substituent could be differentiated, leading to an enantioselective reaction. For example, an asymmetric hydrogenation of a double bond on a substituent could be controlled by a chiral metal complex.
As a Chiral Ligand Precursor: Chiral derivatives of pyridin-2-ol can be synthesized and used as ligands for transition metals. The methanesulfonate can act as a leaving group to facilitate the coordination of the pyridine nitrogen to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric transformations. Chiral pyridine-oxazolines and bipyridines are well-established ligands in asymmetric catalysis. rsc.orgacs.orgnih.govresearchgate.net
As a Chiral Organocatalyst: Derivatives of this compound bearing chiral functionalities can act as chiral nucleophilic catalysts or Lewis bases. acs.orgscispace.com For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven effective in a range of asymmetric processes. acs.org A similar design principle could be applied to the pyridin-2-ol scaffold.
Stereospecific Reactions: In nucleophilic substitution reactions where the methanesulfonate acts as a leaving group at a stereogenic center (e.g., on an alkyl chain attached to the pyridine ring), the reaction mechanism will determine the stereochemical outcome. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to racemization. The exceptional reactivity of 2-pyridyl sulfonate esters in promoting SN2 displacements with inversion of configuration has been noted in related systems. cdnsciencepub.comnih.gov
Rational Design Principles for Tuning Catalytic Efficiency and Specificity
The this compound framework is a versatile platform for the rational design of specialized catalysts. By systematically modifying its structure, one can fine-tune its electronic and steric properties to optimize catalytic activity and control reaction selectivity. rsc.orgnih.govnih.gov
Enhancing Lewis Basicity/Nucleophilicity: For applications in nucleophilic catalysis, the Lewis basicity of the pyridine nitrogen is crucial.
Electronic Tuning: Introducing strong electron-donating groups (e.g., -NMe₂, -OMe) at the 4-position of the pyridine ring significantly increases the electron density on the nitrogen atom, enhancing its nucleophilicity and catalytic activity. nih.gov
Structural Modification: Creating planar-chiral derivatives, such as those developed for DMAP, can lead to highly effective enantioselective nucleophilic catalysts. scispace.com
Modulating Leaving Group Ability: The efficiency of reactions where the pyridin-2-ol moiety acts as a leaving group can be tuned by altering the stability of the departing molecule.
Electronic Tuning: Electron-withdrawing substituents on the pyridine ring stabilize the neutral pyridone leaving group, making it depart more readily and thus increasing the reaction rate.
Creating Chiral Pockets: For enantioselective catalysis, the design of a well-defined chiral environment around the active site is essential.
Steric Control: Attaching bulky chiral auxiliaries to the pyridine ring can create a steric pocket that forces substrates to bind in a specific orientation, leading to high levels of stereocontrol. acs.orgnih.gov
Rigid Scaffolds: Incorporating the pyridine ring into a rigid, fused-ring system can reduce conformational flexibility. This pre-organizes the catalytic site and the chiral environment, often leading to higher enantioselectivity.
| Design Principle | Structural Modification | Target Catalytic Property | Example Application |
|---|---|---|---|
| Increase Nucleophilicity | Add electron-donating group (e.g., -NMe₂) at C4-position. | Enhanced rate in nucleophilic catalysis. | Acyl transfer reactions. |
| Induce Enantioselectivity | Incorporate a rigid, chiral spirocyclic framework. acs.orgnih.gov | High enantiomeric excess (ee) in asymmetric reactions. | Asymmetric C-C bond formation. |
| Improve Leaving Group Ability | Add electron-withdrawing group (e.g., -CF₃) to the ring. | Faster substitution reactions. | Precursor for generating reactive intermediates. |
| Enhance Metal Coordination | Introduce a secondary chelating group (e.g., oxazoline). rsc.org | Stable and active transition metal catalysts. | Asymmetric allylic alkylation. |
Integration of Computational and Experimental Approaches for Structure-Function Correlations
A synergistic approach combining computational modeling and experimental investigation is indispensable for developing a deep understanding of the structure-function relationships in this compound chemistry. nih.gov This dual strategy allows for the prediction of chemical properties and reaction outcomes, which can then be validated and refined through empirical testing.
Computational Modeling: Theoretical calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into molecular structure, electronic properties, and reaction mechanisms.
Reaction Pathways: Computational studies can map out the potential energy surfaces of reactions involving this compound. This helps to identify transition states, calculate activation energies, and elucidate reaction mechanisms, explaining observed selectivity. researchgate.net
Substituent Effects: The impact of different substituents on the molecule's reactivity, acidity, and tautomeric equilibrium can be systematically modeled, guiding the selection of substituents for achieving desired chemical properties. oberlin.edunih.gov
Catalyst Design: Virtual screening of modified this compound structures can predict their potential catalytic activity and enantioselectivity, accelerating the discovery of new and improved catalysts. acs.org
Experimental Validation: Experimental techniques provide the real-world data necessary to confirm and elaborate upon computational predictions.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize the structure of reactants, intermediates, and products, as well as to study tautomeric equilibria.
X-ray Crystallography: This method provides definitive information on the three-dimensional structure of crystalline compounds, offering a precise picture of bond lengths, bond angles, and stereochemistry.
Kinetic Studies: Measuring reaction rates under various conditions (e.g., with different substituents, solvents, or temperatures) provides quantitative data on reactivity. These kinetic results can be used to validate computationally derived energy barriers and support proposed reaction mechanisms. rsc.org
The integration of these approaches creates a powerful feedback loop. Experimental results can highlight discrepancies in theoretical models, leading to their refinement, while computational predictions can propose novel structures and reaction conditions for experimental exploration, ultimately accelerating the rational design of functional molecules and catalysts based on the this compound scaffold.
| Area of Investigation | Computational Method | Experimental Technique | Synergistic Outcome |
|---|---|---|---|
| Reaction Mechanism | DFT (Transition State Search) researchgate.net | Kinetic Studies, Isotope Labeling | Validated, detailed understanding of reaction pathways. |
| Tautomeric Equilibrium | Gibbs Free Energy Calculation | NMR and UV-Vis Spectroscopy | Quantitative correlation of structure with tautomer preference. researchgate.net |
| Stereoselectivity | Molecular Dynamics, QM/MM | Chiral HPLC, Polarimetry, X-ray Crystallography | Rationalization of enantiomeric outcomes and design of more selective catalysts. |
| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Cyclic Voltammetry, Hammett Plots | Correlation of electronic structure with reactivity and redox potentials. nih.gov |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Pyridin-2-ol Methanesulfonate (B1217627)
The academic understanding of Pyridin-2-ol methanesulfonate is primarily theoretical, constructed from the well-established principles of organic chemistry concerning its constituent functional groups rather than from extensive empirical studies on the compound itself. The core of this understanding revolves around the tautomeric nature of the pyridin-2-ol scaffold and the reactivity of sulfonyl chlorides with heteroaromatic alcohols.
Pyridin-2-ol exists in a tautomeric equilibrium with its amide isomer, pyridin-2(1H)-one. iipseries.org The position of this equilibrium is highly dependent on the surrounding environment. In the gas phase, the aromatic pyridin-2-ol form is slightly favored, whereas in polar solvents, the pyridin-2(1H)-one tautomer predominates due to its greater polarity and ability to form hydrogen-bonded dimers. iipseries.orgwayne.edu Ab initio calculations have estimated that pyridin-2(1H)-one is more stable than 2-hydroxypyridine (B17775) by a mere 0.3 kcal/mol in the gas phase, a value that aligns well with experimental observations. wayne.edu
The synthesis of a methanesulfonate ester, commonly known as a mesylate, is typically achieved by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.comcommonorganicchemistry.com The base serves to neutralize the hydrochloric acid byproduct of the reaction. masterorganicchemistry.com This reaction converts the hydroxyl group, which is a poor leaving group, into a methanesulfonate group, which is an excellent leaving group due to the resonance stabilization of the resulting anion. masterorganicchemistry.com
Applying this principle to pyridin-2-ol presents a significant challenge: its ambident nucleophilicity. The molecule can be attacked by an electrophile at either the exocyclic oxygen atom or the ring nitrogen atom. Therefore, the reaction of pyridin-2-ol with methanesulfonyl chloride is expected to yield a mixture of two isomeric products: the desired O-sulfonated this compound and the N-sulfonated pyridin-2(1H)-one derivative. The ratio of these products would be influenced by factors such as the solvent, temperature, and the specific base used. This reactivity complicates the isolation of pure this compound and represents a key area for synthetic investigation.
| Tautomer | Structure | Favored Environment | Relative Stability (Gas Phase) |
|---|---|---|---|
| Pyridin-2-ol (Enol form) | Aromatic ring with -OH group | Gas Phase, Non-polar solvents | Slightly less stable |
| Pyridin-2(1H)-one (Keto form) | Non-aromatic diene with N-H and C=O groups | Polar solvents, Solid state | Slightly more stable (~0.3 kcal/mol) wayne.edu |
Identification of Emerging Trends and Unexplored Research Avenues
Emerging trends in heterocyclic chemistry point towards the development of novel functional materials and catalysts, with pyridine derivatives being at the forefront of this research due to their unique electronic properties and coordinative capabilities. unimi.itsemanticscholar.orgbcrcp.ac.inresearchgate.net Within this context, this compound represents a largely unexplored but potentially valuable chemical entity.
Key Unexplored Research Avenues:
Selective Synthesis: The most immediate and critical unexplored avenue is the development of a regioselective synthesis of this compound. Research into methodologies that can controllably favor O-sulfonylation over N-sulfonylation is paramount. This could involve exploring kinetic versus thermodynamic control, the use of phase-transfer catalysts, or the application of specific protecting group strategies.
Isolation and Characterization: There is a significant gap in the literature regarding the isolation and comprehensive characterization of this compound. Detailed spectroscopic analysis (NMR, IR, MS) and crystallographic studies are needed to confirm its structure and understand its physical properties.
Stability and Reactivity Studies: The stability of the compound is unknown. Investigating its susceptibility to hydrolysis, thermal decomposition, or rearrangement to the N-sulfonylated isomer would provide crucial data for its potential applications. Its reactivity as an electrophile in cross-coupling reactions, analogous to the well-studied pyridin-2-yl triflates and nonaflates, is a particularly promising but unexplored area.
Tautomeric Equilibrium Dynamics: While the tautomerism of the parent pyridin-2-ol is well-studied, how the electron-withdrawing methanesulfonate group influences this equilibrium is an open question. A detailed investigation into the kinetics and thermodynamics of the tautomerism of the sulfonated product would be a novel contribution.
Prospective for Novel Synthetic Methodologies and Chemical Transformations
The prospective for new synthetic methods and transformations involving this compound is centered on leveraging its anticipated reactivity as a versatile synthetic intermediate.
Novel Synthetic Methodologies:
Future synthetic strategies will likely focus on overcoming the challenge of regioselectivity. Methodologies could include:
Solvent and Base Optimization: A systematic screening of solvents with varying polarities and a diverse range of sterically hindered or non-nucleophilic bases could identify conditions that kinetically favor attack at the oxygen atom.
Low-Temperature Reactions: Performing the sulfonylation at cryogenic temperatures could potentially trap the kinetically favored O-sulfonated product before it has the opportunity to rearrange or before the N-sulfonylation pathway becomes competitive.
Flow Chemistry: Continuous flow reactors could offer precise control over reaction time and temperature, potentially allowing for the isolation of the less stable kinetic product.
Prospective Chemical Transformations:
Assuming successful synthesis, this compound would serve as a powerful electrophile for C-C and C-N bond-forming reactions, capitalizing on the excellent leaving group ability of the mesylate.
Cross-Coupling Reactions: The compound could be a highly effective substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This would provide a direct route to introduce aryl, vinyl, alkynyl, and amino substituents at the 2-position of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the methanesulfonate group would activate the pyridine ring towards SNAr reactions. This would enable the facile introduction of a wide array of nucleophiles, including alkoxides, thiolates, and amines, providing straightforward access to a diverse library of 2-substituted pyridine derivatives.
| Reaction Type | Reagents | Potential Product | Significance |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Arylpyridine | Access to biaryl compounds |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-Aminopyridine derivative | Synthesis of key pharmaceutical scaffolds |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynylpyridine | Access to conjugated systems |
| Nucleophilic Substitution | Nu-H (e.g., R-OH, R-SH) | 2-Nu-Pyridine | Versatile functionalization of the pyridine ring |
Opportunities for Advanced Mechanistic and Computational Studies
The ambiguity surrounding the synthesis and stability of this compound provides fertile ground for advanced mechanistic and computational investigations. Such studies would not only illuminate the fundamental chemistry of this specific compound but also contribute to a broader understanding of reactivity in heterocyclic systems.
Computational Tautomerism and Isomerism Analysis: Density Functional Theory (DFT) calculations are ideally suited to probe the energetics of the this compound system. wayne.eduorientjchem.org These studies could accurately predict the relative thermodynamic stabilities of the O-sulfonyl and N-sulfonyl isomers in both the gas phase and in various solvents, using implicit and explicit solvent models. This would provide theoretical guidance for synthetic efforts aiming to isolate the desired O-isomer.
Transition State Modeling: A key computational goal would be to model the transition states for both O- and N-sulfonylation of pyridin-2-ol. By calculating the activation energies for both pathways, researchers could predict which isomer is the kinetic product and understand how reaction conditions might influence this outcome.
Mechanistic Probes for Synthesis: Experimental mechanistic studies could employ kinetic analysis (e.g., using stopped-flow spectroscopy) to determine the rate laws for the competing sulfonylation reactions. Isotope labeling studies could also be used to track the reaction pathways and identify any potential rearrangement mechanisms between the O- and N-sulfonyl isomers.
Modeling of Subsequent Reactions: Computational chemistry can be used to predict the reactivity of this compound in subsequent transformations. For instance, modeling the energy profile of its reaction in a Suzuki or SNAr pathway would provide insights into its utility as a synthetic building block and help optimize experimental conditions.
Potential for Innovation in Catalytic Systems and Material Applications
The pyridine nucleus is a privileged scaffold in both catalysis and materials science. bcrcp.ac.inresearchgate.net The synthesis of this compound would unlock new avenues for innovation in these fields by providing a reactive handle for incorporating the pyridyl moiety into more complex architectures.
Precursor for Novel Ligands: Pyridine-containing ligands are ubiquitous in transition metal catalysis. unimi.itsemanticscholar.org The ability to displace the methanesulfonate group with various nucleophiles would enable the synthesis of novel bidentate and polydentate ligands. For example, reaction with a phosphine-containing nucleophile could generate new P,N-ligands, which are highly sought after for asymmetric catalysis.
Functionalization of Materials: The reactivity of this compound could be exploited to covalently attach pyridine units to the surface of materials like silica (B1680970), polymers, or nanoparticles. Such functionalized materials could find applications as heterogeneous catalysts, metal scavengers, or sensors.
Development of Advanced Materials: Pyridine derivatives are integral components of various advanced materials, including polymers for electronics and fluorescent probes. researchgate.netnih.gov The cross-coupling reactions enabled by this compound would facilitate the synthesis of complex conjugated systems containing the pyridyl unit. These new materials could be investigated for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as chemosensors. The introduction of the pyridine nitrogen allows for post-synthetic modification, such as quaternization or metal coordination, to fine-tune the material's electronic and optical properties.
Q & A
Basic: What analytical techniques are recommended for detecting residual methanesulfonate esters in Pyridin-2-ol methanesulfonate samples?
Answer:
Residual methanesulfonate esters, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), can be quantified using capillary gas chromatography with flame ionization detection (GC-FID). This method allows trace analysis at ppm levels by derivatizing the esters to enhance volatility and sensitivity. For complex matrices, coupling with mass spectrometry (GC-MS) improves selectivity. Calibration curves should be validated using reference standards, and recovery studies must account for matrix effects in pharmaceutical intermediates .
Basic: How can the structural integrity of this compound be confirmed during synthesis?
Answer:
Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : H and C NMR can verify the pyridin-2-ol moiety (e.g., aromatic protons at δ 6.5–8.5 ppm) and methanesulfonate group (sulfonate resonance at δ 3.3–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHNOS: 190.0174).
- FT-IR : Characteristic S=O stretching (~1180–1250 cm) and O-H/N-H vibrations (~3200–3500 cm) .
Basic: What experimental conditions optimize the stability of this compound in aqueous solutions?
Answer:
Stability is pH- and temperature-dependent. Buffered solutions (pH 5–7) at 4°C minimize hydrolysis of the methanesulfonate ester. Accelerated degradation studies (e.g., 40°C/75% relative humidity) combined with HPLC-UV monitoring can determine shelf life. Antioxidants like ascorbic acid (0.1% w/v) may reduce oxidative degradation in long-term storage .
Advanced: How can this compound’s alkylating activity be evaluated in DNA interaction studies?
Answer:
In vitro protocols :
- Comet Assay : Treat human lymphocytes or cultured cells with the compound (0.1–10 mM) and quantify DNA strand breaks via electrophoresis.
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity by revertant colony counting.
- LC-MS/MS Analysis : Detect alkylated DNA bases (e.g., 7-methylguanine) after enzymatic digestion .
Methodological Note : Dose-response curves must account for cytotoxicity using viability assays (e.g., MTT).
Advanced: What strategies improve the solubility and bioavailability of this compound in preclinical studies?
Answer:
- Salt Formation : Co-crystallization with counterions (e.g., sodium or mesylate salts) enhances aqueous solubility.
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) for controlled release.
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS quantification of plasma concentrations over 24 hours .
Advanced: How do contradictory data on this compound’s mutagenic potency arise, and how can they be resolved?
Answer:
Contradictions often stem from:
- Model System Variability : Differences in metabolic activation (e.g., S9 liver homogenate in Ames tests vs. endogenous enzymes in mammalian cells).
- Dose-Dependent Effects : Subthreshold doses may not induce detectable mutations.
Resolution : - Meta-Analysis : Pool data from multiple assays (micronucleus, chromosomal aberration) using fixed-effects models.
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to create repair-deficient cell lines (e.g., XPA) to isolate alkylation-specific effects .
Basic: What synthetic routes are reported for this compound?
Answer:
A common route involves:
Sulfonation : React pyridin-2-ol with methanesulfonyl chloride (1:1.2 molar ratio) in anhydrous dichloromethane at 0–5°C.
Purification : Isolate via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Yield Optimization : Catalytic DMAP (4-dimethylaminopyridine) improves reaction efficiency to >85% .
Advanced: What in vivo models are suitable for studying this compound’s teratogenic effects?
Answer:
- Zebrafish Embryos : Expose embryos (6–24 h post-fertilization) to 0.1–1.0 mM compound and monitor developmental anomalies (e.g., tail curvature, cardiac edema).
- Rodent Studies : Administer orally to pregnant rats (50–200 mg/kg/day) during organogenesis (GD 6–15) and evaluate fetal malformations via micro-CT imaging.
Ethical Note : Follow OECD Guidelines 414 (Teratogenicity) and include positive controls (e.g., EMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
